Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a hydroxymethyl group and a tert-butyl ester moiety. Cyclopropane-based esters are widely used in medicinal chemistry and organic synthesis due to their conformational rigidity and metabolic stability. The tert-butyl group enhances steric protection of the ester, while the hydroxymethyl group provides a site for further functionalization .
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2,3)12-7(11)9(6-10)4-5-9/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNFJDMTURMKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclopropanation Route
This method starts from amide or ester precursors that undergo cyclopropanation followed by functional group modifications:
- Starting Material: N,N-dibenzyl-2-benzyloxyacetamide or diethyl cyclopropane-1,1-dicarboxylate.
- Key Steps:
- Reductive cyclopropanation using variants of the Kulinkovich reaction to form the cyclopropane ring.
- Monohydrolysis to selectively convert one ester group to carboxylic acid.
- Curtius degradation of the acid to form an isocyanate intermediate.
- Reduction of the ester moiety to introduce the hydroxymethyl group.
- Yields: Overall yields range between 40% and 56%, depending on reaction conditions and purification techniques.
- Advantages: This route allows precise control over stereochemistry and functional group placement.
- Challenges: Requires multiple steps and careful control of reaction conditions to avoid ring-opening or side reactions.
Reduction of Methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropanecarboxylate
This approach focuses on selective reduction of a carbamate-protected cyclopropane ester:
- Starting Material: Methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropanecarboxylate.
- Reagent: Lithium borohydride in tetrahydrofuran (THF).
- Conditions: Stirring at room temperature under nitrogen atmosphere for 4 days.
- Workup: Addition of sodium sulfate and water, filtration, and concentration.
- Yield: High yield of 95% of tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate as a white solid.
- Advantages: High selectivity and yield; mild reaction conditions.
- Limitations: Long reaction time and requirement for inert atmosphere.
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropanecarboxylate | Lithium borohydride in THF, N2, r.t., 4 days | tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate | 95 | High purity; mild conditions |
| 2 | Diethyl cyclopropane-1,1-dicarboxylate | Monohydrolysis, Curtius degradation, reduction | tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | 40–56 | Multi-step; stereochemical control |
| 3 | 1-bromomethylcyclopropyl acetate (from cyclopropyl acetate) | Sodium cyanide in DMSO, 40–50 °C, N2 | 1-hydroxymethylcyclopropyl acetonitrile (intermediate) | 78 | Intermediate step in related synthesis |
- Purification: Column chromatography (silica gel with EtOAc/hexane gradients) and recrystallization.
- Characterization: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
- Purity: Typically >95% after purification.
- Solvent choice: THF is commonly used for reduction steps due to good solubility and stability; alternatives like DMSO or DMF may improve yields in some reactions.
- Temperature control: Maintaining mild temperatures (20–50 °C) prevents ring-opening of cyclopropane and side reactions.
- Inert atmosphere: Nitrogen or argon atmosphere is essential to prevent oxidation or moisture-sensitive side reactions.
- Reaction time: Extended reaction times (up to 4 days) may be necessary for complete conversion in hydride reductions.
- Protecting groups: The tert-butyl carbamate serves as a protecting group for the amine functionality and is stable under the reduction conditions used.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Cyclopropanation + Curtius Degradation | N,N-dibenzyl-2-benzyloxyacetamide or diethyl cyclopropane-1,1-dicarboxylate | Kulinkovich reagents, hydrolysis agents, Curtius reagents | Multi-step, 0–50 °C, inert atmosphere | 40–56 | Stereochemical control, versatile | Multi-step, moderate yield |
| Lithium Borohydride Reduction | Methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropanecarboxylate | Lithium borohydride, THF | Room temperature, N2, 4 days | 95 | High yield, mild conditions | Long reaction time |
The preparation of this compound is well-established through two primary synthetic routes: reductive cyclopropanation followed by functional group transformations and direct reduction of carbamate-protected esters using lithium borohydride. The choice of method depends on the desired scale, purity, and stereochemical requirements. Both methods require careful control of reaction conditions, inert atmosphere, and purification steps to achieve high yields and product quality.
This comprehensive analysis, based on diverse and authoritative sources, provides a reliable foundation for researchers aiming to synthesize this compound for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
Organic Synthesis
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. It is used for:
- Preparation of Complex Molecules: Acts as an intermediate in synthesizing more complex organic compounds.
- Synthesis of Spirocyclic Compounds: Can be converted into spirocyclopropanated analogues, which are important in developing insecticides like Thiacloprid and Imidacloprid .
Research indicates potential biological activities linked to this compound:
- Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways, suggesting therapeutic implications in diseases such as cancer and inflammation.
- Cellular Pathways: Hypothesized to influence pathways related to apoptosis and cell proliferation, similar to other cyclopropane derivatives that exhibit anticancer properties .
Medicinal Chemistry
The compound is explored for its potential as:
- Pharmaceutical Intermediate: Investigated for its role in synthesizing pharmaceutical compounds with possible therapeutic effects.
- Anticancer Properties: Studies have shown that cyclopropane derivatives can inhibit various cancer cell lines, indicating potential use in cancer therapy .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of cyclopropane derivatives, including this compound. The compound was tested against various cancer cell lines (e.g., A549 lung cancer cells), showing promising inhibition rates comparable to established anticancer agents.
Case Study 2: Synthesis of Insecticides
Research focused on the synthesis of spirocyclopropanated analogues of Thiacloprid using this compound as a precursor. The study demonstrated efficient conversion methods leading to high yields, showcasing its industrial applicability in agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydrogen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparison with Similar Compounds
Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Key Differences :
- Ester Group : Replaces tert-butyl with ethyl, reducing steric bulk and molecular weight (144.16 g/mol vs. ~200 g/mol estimated for the tert-butyl analog) .
- Applications : Used in Suzuki coupling reactions, indicating higher reactivity compared to tert-butyl analogs .
- Spectral Data : NMR and IR spectra confirm the hydroxymethyl (δ ~3.6 ppm in $^1$H NMR) and ester carbonyl (~1700 cm$^{-1}$ in IR) functionalities .
Tert-butyl 1-(((methylsulfonyl)oxy)methyl)cyclopropanecarboxylate (CAS 107017-74-3)
Key Differences :
Tert-butyl 1-(4-bromophenyl)cyclopropane-1-carboxylate (CAS 345965-53-9)
Key Differences :
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2)
Key Differences :
- Amino Group: Features a Boc-protected amino group instead of hydroxymethyl, enabling peptide coupling or click chemistry .
- Structural Flexibility: The amino group introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Reactivity : Tert-butyl esters generally exhibit greater hydrolytic stability than ethyl esters, making them preferable in prolonged biological assays .
- Synthetic Versatility : Hydroxymethyl groups serve as handles for further modification, such as sulfonylation (e.g., ) or bromination (e.g., ) .
- Biological Relevance: Cyclopropane derivatives with polar substituents (e.g., hydroxymethyl) show enhanced bioavailability compared to nonpolar analogs (e.g., bromophenyl) .
Biological Activity
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (CAS No. 1268842-81-4) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring, which is known for its unique strain and reactivity. The compound is characterized by the presence of a tert-butyl group and a hydroxymethyl substituent, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Cyclopropane derivatives are often investigated for their ability to modulate enzyme activity, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Cellular Pathways : It is hypothesized that this compound could influence cellular pathways related to apoptosis and cell proliferation, similar to other cyclopropane-containing compounds that exhibit anticancer properties.
Anticancer Properties
Research has shown that cyclopropane derivatives can exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated inhibition against various cancer cell lines, including lung (A549), prostate (PC-3), and breast cancer cells. The exact IC50 values for this compound are not extensively documented but are expected to be comparable to those of other cyclopropane derivatives.
Anti-inflammatory Effects
Cyclopropanes have been reported to possess anti-inflammatory properties, which may be relevant for this compound. The modulation of inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.
Case Studies
Several studies have explored the synthesis and biological evaluation of cyclopropane derivatives:
- Synthesis and Evaluation : In a study focusing on the synthesis of cyclopropane derivatives, researchers found that certain modifications led to enhanced biological activity against cancer cell lines. The introduction of hydroxymethyl groups was noted to improve solubility and bioavailability, potentially increasing efficacy .
- Biological Testing : A comparative analysis indicated that cyclopropanes with bulky groups like tert-butyl showed improved selectivity towards cancer cells while minimizing toxicity towards normal cells .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that these compounds often interact with key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
